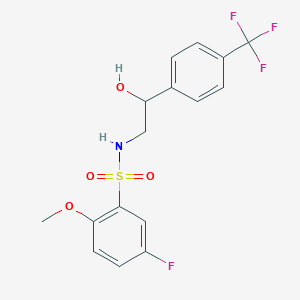

5-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of similar fluorinated compounds involves multiple steps, including direct fluorination techniques and the utilization of fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI). For example, direct fluorination of arenemethanesulfonamide anions under mild conditions using NFSi has been shown to yield novel alpha-fluoro- and alpha,alpha-difluoro-benzenemethanesulfonamides, highlighting a method that could be adapted for the synthesis of our target compound (Blackburn & Türkmen, 2005).

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the introduction of fluorine atoms, which can affect both the physical and chemical properties of the molecule. For instance, crystal structure analysis of similar compounds such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide reveals that fluorine atoms can lead to the formation of distinct supramolecular architectures, indicating a direct correlation between fluorine substitution and molecular packing (Rodrigues et al., 2015).

Chemical Reactions and Properties

Fluorinated benzenesulfonamides, including those with structural similarities to the target compound, have been investigated for their reactivity and potential as inhibitors for various enzymes. For example, fluorinated sulfonamides have shown high binding potency as inhibitors of carbonic anhydrase isozymes, demonstrating the significant impact of fluorine atoms on enhancing the biological activity of these compounds (Dudutienė et al., 2013).

Physical Properties Analysis

The physical properties of fluorinated compounds are closely linked to their molecular structure. The introduction of fluorine atoms typically increases the compound's stability and alters its physicochemical properties, such as boiling and melting points, solubility, and density. Studies on similar compounds can provide insights into the expected physical behavior of our target molecule, although specific data on this compound was not found in the literature search.

Chemical Properties Analysis

The chemical properties of fluorinated benzenesulfonamides, including reactivity, chemical stability, and interaction with other molecules, are profoundly influenced by the presence of fluorine. The high electronegativity of fluorine atoms affects the electron distribution within the molecule, leading to unique reactivity patterns. For instance, the synthesis and reactivity studies of similar fluorinated compounds reveal specific pathways for introducing fluorine atoms into organic molecules, indicating potential routes for functionalizing the target compound (Levchenko et al., 2018).

Wissenschaftliche Forschungsanwendungen

Novel Fluorinating Reagents and Methodologies

Research has introduced novel electrophilic fluorinating reagents, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), which is a sterically demanding analogue of popular fluorinating reagent N-fluorobenzenesulfonmide (NFSI). NFBSI improves enantioselectivity in fluorination reactions, demonstrating the ongoing advancement in developing precise fluorination techniques for synthetic chemistry (Yasui et al., 2011).

Synthesis of Fluorinated Compounds for Therapeutic Applications

A study on the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides revealed that introducing a fluorine atom notably increased COX-1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, showcasing the potential of fluorinated compounds in developing new therapeutic agents (Hashimoto et al., 2002).

Fluorinated Compounds in Material Science

The synthesis of alpha-fluoro- and alpha,alpha-difluoro-benzenemethanesulfonamides presents an example of how fluorination can enhance the properties of molecules, such as increased acidity and carbonic anhydrase inhibition, which could have implications in material science and enzyme inhibition studies (Blackburn & Türkmen, 2005).

Enhancing Fluorophore Photostability and Spectroscopic Properties

Fluorination of fluorophores can substantially enhance their photostability and improve spectroscopic properties. Research into fluorinated benzophenones, xanthones, acridones, and thioxanthones through nucleophilic aromatic substitution has opened pathways to novel fluorinated analogues of fluorescein, rhodamine, and other derivatives, highlighting the importance of fluorinated compounds in developing advanced spectroscopic materials (Woydziak, Fu, & Peterson, 2012).

Antitumor Drugs Development

Research into sulfonamide derivatives containing 5-flurouracil and nitrogen mustard aims to create potent antitumor agents with low toxicity. This approach exemplifies the use of fluorinated compounds in the design and synthesis of new drugs with enhanced efficacy and reduced side effects, showcasing the therapeutic potential of such compounds (Huang, Lin, & Huang, 2001).

Wirkmechanismus

The mode of action of sulfonamides generally involves their ability to inhibit the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction. They do this by acting as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the production of folic acid .

The pharmacokinetics of sulfonamides can vary, but they are generally well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

The action of sulfonamides can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For example, the antibacterial activity of sulfonamides can be reduced in the presence of pus or tissue debris .

Eigenschaften

IUPAC Name |

5-fluoro-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F4NO4S/c1-25-14-7-6-12(17)8-15(14)26(23,24)21-9-13(22)10-2-4-11(5-3-10)16(18,19)20/h2-8,13,21-22H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGDUKOXYKDVSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F4NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2489124.png)

![8-(4-methoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2489125.png)

![2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2489127.png)

![2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B2489128.png)

![N-(benzo[d]thiazol-6-yl)-2-naphthamide](/img/structure/B2489129.png)

![N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2489133.png)

![6-methoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2489141.png)

![N-(4-isopropylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2489142.png)